

# how to prevent phase segregation in mixed-cation methylammonium perovskites

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Compound Name: Methylammonium

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## Technical Support Center: Mixed-Cation Perovskites

Welcome to the technical support center for mixed-cation **methylammonium** perovskites. This resource provides researchers and scientists with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address and prevent halide phase segregation in perovskite films, a critical factor for achieving high-efficiency and stable optoelectronic devices.

## Frequently Asked Questions (FAQs)

Q1: What is photo-induced phase segregation in mixed-halide perovskites?

A1: Photo-induced phase segregation is a phenomenon where a uniformly mixed-halide perovskite, such as **methylammonium** lead iodide-bromide ( $\text{MAPb}(\text{I}_{1-x}\text{Br}_x)_3$ ), separates into iodide-rich and bromide-rich crystalline domains when exposed to light.<sup>[1][2]</sup> This process is reversible in the dark.<sup>[1]</sup> The formation of iodide-rich domains, which have a lower bandgap, acts as charge carrier traps, limiting the open-circuit voltage ( $V_{oc}$ ) of solar cells and affecting the emission color of LEDs.<sup>[1]</sup>

Q2: What are the primary signs of phase segregation in my perovskite film?

A2: The most common indicators of phase segregation during an experiment include:

- A gradual drop in the open-circuit voltage (Voc) of a solar cell device under continuous illumination.[1]
- A red-shift in the photoluminescence (PL) peak of the film over time when exposed to a laser or solar simulator.[1] The appearance of a new, lower-energy PL peak corresponding to the iodide-rich phase is a classic sign.[3]
- Changes in the absorption spectrum, specifically an increase in sub-bandgap absorption.[3]
- Splitting of X-ray diffraction (XRD) peaks, indicating the formation of new crystal lattices with different halide compositions.[1][3]

Q3: What causes phase segregation?

A3: Phase segregation is primarily driven by the migration of halide ions ( $I^-$  and  $Br^-$ ) under illumination.[4] Photo-generated charge carriers create local strain in the soft, ionic perovskite lattice.[5][6] This strain makes it energetically favorable for the larger iodide ions to cluster together, forming lower-bandgap, iodide-rich domains.[1][6] Factors like crystal grain boundaries, defects, and lattice strain can act as nucleation sites for this process.[4][6]

## Troubleshooting Guide: Preventing Phase Segregation

This guide provides actionable strategies to mitigate phase segregation observed during your experiments.

### Issue: Device Voc or PL stability is poor under illumination.

Phase segregation is the likely cause. The following solutions, based on compositional, additive, and strain engineering, can be implemented to enhance film stability.

### Solution 1: Compositional Engineering

Incorporating different cations on the 'A' site of the perovskite structure ( $ABX_3$ ) is a highly effective method to increase the entropy of mixing and create a more structurally resilient lattice.[7][8][9]

- Strategy A: Incorporate Cesium ( $\text{Cs}^+$ ) and/or Formamidinium ( $\text{FA}^+$ ) Replacing or supplementing the volatile **methylammonium** ( $\text{MA}^+$ ) cation with the slightly larger  $\text{FA}^+$  and/or the smaller inorganic  $\text{Cs}^+$  can significantly improve phase stability.[\[10\]](#)[\[11\]](#) Triple-cation ( $\text{Cs/MA/FA}$ ) or quadruple-cation ( $\text{Rb/Cs/MA/FA}$ ) compositions are particularly robust against segregation.[\[11\]](#)
- Strategy B: Incorporate Rubidium ( $\text{Rb}^+$ ) The addition of a small amount of  $\text{Rb}^+$  (typically ~5%) can synergistically suppress phase segregation, especially when used with other cations like  $\text{Cs}^+$ ,  $\text{MA}^+$ , and  $\text{FA}^+$ .[\[11\]](#)[\[12\]](#) It helps promote the formation of the desired perovskite phase and improves halide distribution.[\[12\]](#)

#### Quantitative Impact of A-Site Cation Engineering

| Strategy                           | Composition Example  | Key Improvement  | Reference            |
|------------------------------------|--|--|----------------------|
| $\text{Cs}^+/\text{FA}^+$ Alloying | $\text{Cs}_{0.15}\text{FA}_{0.85}\text{PbI}_3$   | Enhanced moisture resistance and phase stability compared to pure $\text{FAPbI}_3$ . | <a href="#">[13]</a> |
| Triple-Cation                      | $\text{Cs}_x(\text{MA}_{0.17}\text{FA}_{0.83})_{1-x}\text{Pb}(\text{I}_{0.83}\text{Br}_{0.17})_3$              | Greatly improved thermal and structural stability.                                   | <a href="#">[11]</a> |
| Quadruple-Cation                   | $\text{Rb}_{0.05}\text{Cs}_{0.05}\text{FA}_{0.75}\text{MA}_{0.15}\text{Pb}(\text{I}_{0.95}\text{Br}_{0.05})_3$ | Maintained 92% of initial 20.8% PCE after 1000 hours at 85°C.                        | <a href="#">[11]</a> |

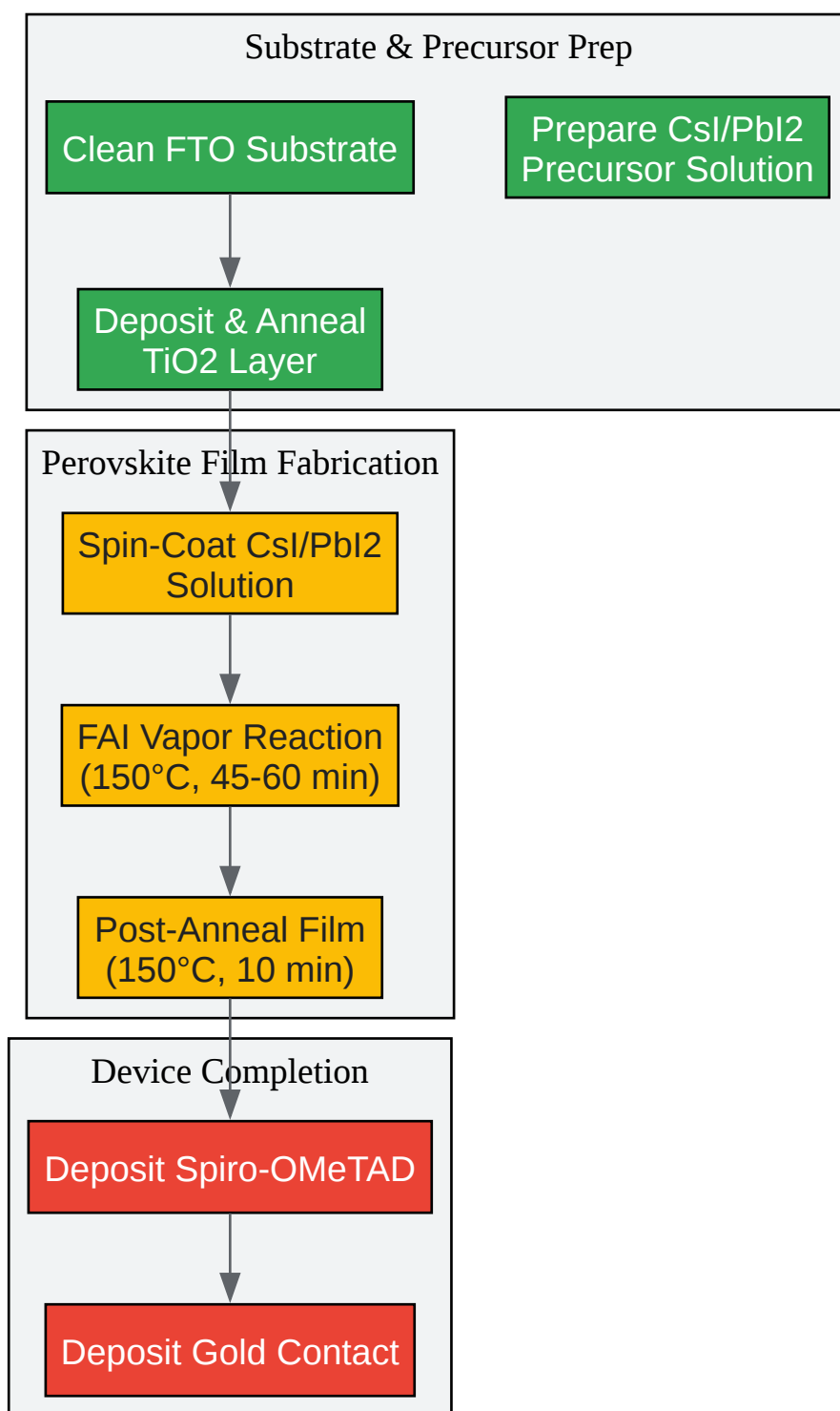
#### Experimental Protocol: Fabrication of a Mixed-Cation ( $\text{Cs/FA}$ ) Perovskite Film

This protocol is adapted from a gas-phase-assisted compositional modulation method.[\[13\]](#)

- Substrate Preparation: Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each. Dry with nitrogen gas.

- **Hole Transport Layer (HTL) Deposition:** Deposit a compact  $\text{TiO}_2$  layer via spray pyrolysis or spin coating, followed by annealing.
- **Precursor Solution:** Prepare a precursor solution of Cesium Iodide (CsI) and Lead Iodide ( $\text{PbI}_2$ ) in a mixed solvent of DMF and DMSO. For a target composition of  $\text{Cs}_{0.15}\text{FA}_{0.85}\text{PbI}_3$ , a solution containing 0.15 M CsI and 1.0 M  $\text{PbI}_2$  can be used.
- **Spin Coating:** Spin-coat the CsI/ $\text{PbI}_2$  precursor solution onto the prepared substrate in a nitrogen-filled glovebox. A typical two-step program is 1000 rpm for 10s, followed by 4000 rpm for 30s.
- **Gas-Phase Reaction:** Place the spin-coated film in a sealed chamber containing Formamidinium Iodide (FAI) powder. Heat the chamber to  $150^\circ\text{C}$  for 45-60 minutes. The FAI vapor will react with the CsI/ $\text{PbI}_2$  film to form the final  $\text{Cs}_{0.15}\text{FA}_{0.85}\text{PbI}_3$  perovskite.
- **Annealing:** Anneal the resulting film at  $150^\circ\text{C}$  for an additional 10 minutes after the gas-phase reaction to improve crystallinity.
- **Device Completion:** Proceed with the deposition of the electron transport layer (e.g., Spiro-OMeTAD) and the top metal contact (e.g., Gold).

Logical Workflow for Mixed-Cation Film Fabrication



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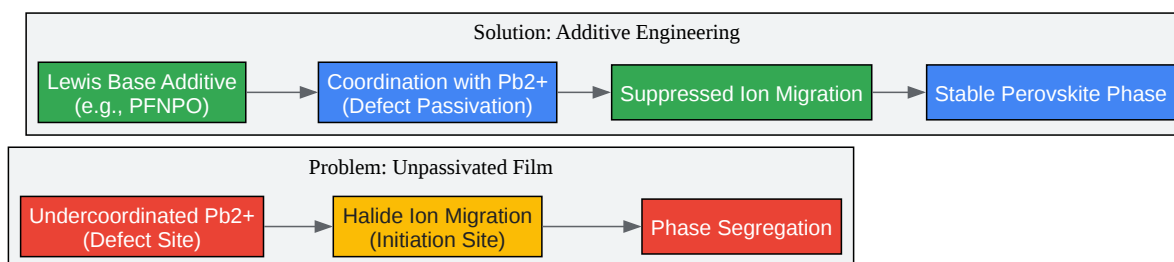
Caption: Workflow for fabricating a Cs/FA mixed-cation perovskite film.

## Solution 2: Additive Engineering

Introducing small quantities of specific compounds (additives) into the perovskite precursor solution can passivate defects, control crystallization, and suppress ion migration.[14][15]

- **Strategy: Use Lewis Base Additives** Lewis bases, such as thiourea or molecules with phosphine oxide groups, can coordinate with undercoordinated  $\text{Pb}^{2+}$  ions.[16] These  $\text{Pb}^{2+}$  sites are considered defect sites that can initiate phase segregation. Passivating them improves film quality and stability.[10][16]

### Mechanism of Defect Passivation by Additives



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Caption: How Lewis base additives passivate defects to prevent segregation.

## Solution 3: Strain Engineering

Residual strain within the perovskite film, often arising from a mismatch in thermal expansion coefficients between the perovskite and the substrate, can influence ion migration.[4][17]

Engineering this strain can be a powerful tool for stabilization.

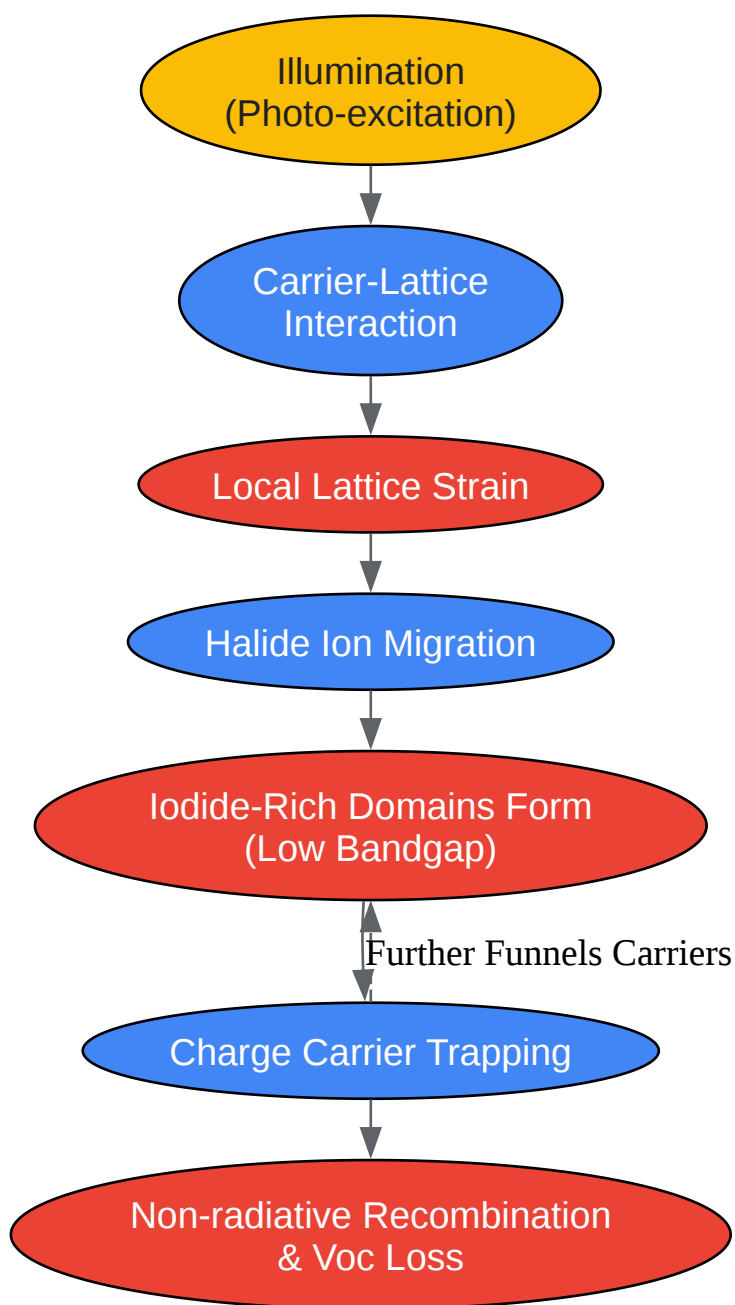
- **Strategy: Induce Compressive Strain** Applying a slight compressive strain to the perovskite lattice is thought to lower the Gibbs free energy and increase the activation energy for ion migration, thus stabilizing the mixed-halide phase.[5][18] This can be achieved by selecting a substrate or charge transport layer with a higher thermal expansion coefficient than the

perovskite.[18] During cooling after annealing, the substrate contracts more than the perovskite, imparting compressive strain on the film.[18]

### Quantitative Impact of Strain Engineering

| Strategy           | Method   | Observation   | Result   | Reference |
|--------------------|--|---|--|-----------|
| Compressive Strain | Using a polymer substrate (PBD) with a high thermal expansion coefficient. | A red-shift in the grazing incidence XRD peak, confirming compressive strain. | Photocurrent drop of only 6% over 911 hours, compared to a 41% drop for the unstrained control device. | [18]      |
| Strain Relaxation  | Introducing an intermediate layer (OAI) to reduce thermal mismatch.        | Reduction of residual tensile stress from 77.7 MPa to 45 MPa.                 | Device maintained 80% of initial efficiency after 1248 hours of continuous light soaking.              | [19]      |

### The Vicious Cycle of Photo-Induced Phase Segregation



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Caption: The mechanism of light-induced phase segregation and its impact.

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